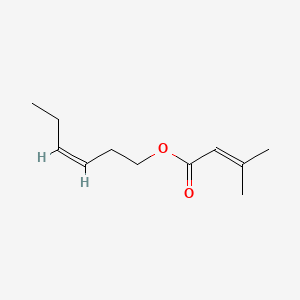

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester

Beschreibung

BenchChem offers high-quality 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

65416-28-6 |

|---|---|

Molekularformel |

C11H18O2 |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

[(Z)-hex-3-enyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5- |

InChI-Schlüssel |

NIWIFUKCMGYZHJ-WAYWQWQTSA-N |

Isomerische SMILES |

CC/C=C\CCOC(=O)C=C(C)C |

Kanonische SMILES |

CCC=CCCOC(=O)C=C(C)C |

Herkunft des Produkts |

United States |

Exact Mass and Molecular Weight Analysis of 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester: A Comprehensive Guide for Analytical and Flavor Chemistry

Executive Summary

The compound 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester —commonly known as cis-3-hexenyl senecioate or (Z)-3-hexenyl 3-methylbut-2-enoate —is a highly volatile ester belonging to the class of Green Leaf Volatiles (GLVs)[1]. Formed via the esterification of (Z)-3-hexen-1-ol with senecioic acid (3-methyl-2-butenoic acid), it plays a crucial role in plant-to-plant signaling, indirect plant defense mechanisms, and flavor chemistry[2][3]. For drug development professionals and analytical chemists, precise quantification of this compound is essential when profiling volatile organic compounds (VOCs) in metabolomics, evaluating natural product excipients, or establishing biomarker panels for agricultural biologics. This guide provides an authoritative, self-validating framework for the high-resolution mass spectrometry (HRMS) analysis of this specific GLV ester.

Chemical Identity and Fundamental Mass Properties

Understanding the distinction between exact mass and molecular weight is the foundation of modern mass spectrometry. Table 1 summarizes the core physicochemical properties of cis-3-hexenyl senecioate[4].

Table 1: Chemical Identity and Mass Properties

| Property | Value |

| IUPAC Name | [(Z)-hex-3-enyl] 3-methylbut-2-enoate |

| Common Synonyms | cis-3-Hexenyl senecioate; 3-Hexenyl 3-methylisocrotonate |

| PubChem CID | 6436994[4] |

| Chemical Formula | C11H18O2[4] |

| Molecular Weight | 182.26 g/mol [4] |

| Monoisotopic Exact Mass | 182.13068 Da[4] |

| [M+H]+ Exact Mass | 183.13796 Da |

Causality in Mass Metrics: Molecular weight (182.26 g/mol ) is calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon-12 and Carbon-13). It is utilized exclusively for macroscopic stoichiometry, formulation dosing, and bulk material handling. Conversely, the exact mass (182.13068 Da) relies solely on the most abundant, stable isotopes (12C, 1H, 16O). In analytical chemistry, exact mass is the critical metric for HRMS, enabling the differentiation of isobaric interferences in complex biological matrices.

Self-Validating HRMS Methodology

To ensure trustworthiness and reproducibility in metabolomic workflows, the analytical protocol must be a self-validating system. This means incorporating internal standards and mass defect filtering to automatically flag matrix suppression or ionization inefficiencies.

Step-by-Step Protocol for GLV Ester Quantification

-

Sample Preparation (SPME/LLE): Extract the volatile ester from the biological matrix (e.g., leaf tissue or headspace) using Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) with a non-polar solvent (e.g., hexane). Spike the sample with a deuterated internal standard (e.g., d5-cis-3-hexenyl acetate) to normalize extraction recovery and account for matrix effects.

-

Chromatographic Separation: Inject the extract into an Ultra-High-Performance Liquid Chromatograph (UHPLC) or Gas Chromatograph (GC). For UHPLC, utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (0.1% Formic Acid). This step is critical to chromatographically resolve cis-3-hexenyl senecioate from its stereoisomer, (E)-2-hexenyl senecioate.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+) for LC workflows. Soft ESI+ ionization yields the protonated molecular ion [M+H]+ at m/z 183.1380, minimizing in-source fragmentation.

-

HRMS Acquisition: Acquire data using an Orbitrap or Q-TOF mass spectrometer configured for a high mass resolution of >70,000 FWHM.

-

Mass Defect Analysis: Filter the raw data for the exact mass of 183.13796 Da with a strict mass tolerance window of ±5 ppm. Verify isotopic fidelity by checking the M+1 (13C) peak intensity ratio against theoretical models.

Figure 1: Self-validating HRMS workflow for the quantification of volatile GLV esters.

Fragmentation Pathways & Mechanistic Analysis (MS/MS)

In tandem mass spectrometry (MS/MS), the structural elucidation of cis-3-hexenyl senecioate relies on predictable ester cleavage mechanisms. Upon collision-induced dissociation (CID) of the [M+H]+ precursor ion (m/z 183.1380), the molecule undergoes specific neutral losses that confirm its structural sub-units:

-

Formation of the Senecioyl Cation (m/z 83.0491): The ester bond cleaves, resulting in the neutral loss of cis-3-hexenol (C6H12O, 100.0888 Da). This leaves the highly stable acylium ion of senecioic acid.

-

Formation of the Hexenyl Cation (m/z 83.0855): Alternatively, the charge is retained on the alcohol moiety, resulting in the neutral loss of senecioic acid (C5H8O2, 100.0524 Da). Note that high-resolution MS is required here to distinguish the senecioyl cation from the hexenyl cation, as they are nominally isobaric (both m/z 83) but differ in exact mass by ~0.036 Da.

-

Formation of Protonated Senecioic Acid (m/z 101.0597): A hydrogen rearrangement leads to the neutral loss of hexadiene (C6H10, 82.0783 Da), yielding the protonated acid.

Figure 2: ESI-MS/MS fragmentation pathways of protonated (3Z)-3-hexenyl senecioate.

Role in Metabolomics and Plant Defense

The synthesis and emission of GLVs like cis-3-hexenyl esters are not merely metabolic byproducts; they are highly regulated ecophysiological responses. According to Matsui et al. (2012), the differential metabolism of GLVs in injured versus intact plant tissues allows plants to mitigate self-toxicity while actively deterring herbivores[5]. Furthermore, Frost et al. (2008) demonstrated that volatile cis-3-hexenyl esters act as airborne signals, priming defense-related genes and jasmonic acid pathways in neighboring, undamaged plants[2]. For researchers in agricultural biotechnology and pharmacognosy, profiling the exact mass of these specific esters provides a direct, quantifiable readout of a plant's immune activation state.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6436994, 3-Hexenyl 3-methylisocrotonate." PubChem, [Link]

-

Frost, C. J., Mescher, M. C., Dervinis, C., Davis, J. M., Carlson, J. E., & De Moraes, C. M. "Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate." New Phytologist, vol. 180, no. 3, 2008, pp. 722-734. [Link]

-

Matsui, K., Sugimoto, K., Mano, J., Ozawa, R., & Takabayashi, J. "Differential Metabolisms of Green Leaf Volatiles in Injured and Intact Parts of a Wounded Leaf Meet Distinct Ecophysiological Requirements." PLOS ONE, vol. 7, no. 4, 2012, e36433. [Link]

Sources

- 1. Differential Metabolisms of Green Leaf Volatiles in Injured and Intact Parts of a Wounded Leaf Meet Distinct Ecophysiological Requirements | PLOS One [journals.plos.org]

- 2. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integration of two herbivore‐induced plant volatiles results in synergistic effects on plant defence and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hexenyl 3-methylisocrotonate | C11H18O2 | CID 6436994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Differential metabolisms of green leaf volatiles in injured and intact parts of a wounded leaf meet distinct ecophysiological requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Occurrence and Chemical Ecology of 2-Butenoic acid 3-methyl- (3Z)-3-hexenyl ester in Plant Volatiles

Executive Summary

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester (CAS RN: 65416-28-6)[1], commonly known as cis-3-hexenyl senecioate , is a highly specialized biogenic volatile organic compound (BVOC). Structurally, it is a hybrid ester formed from a canonical Green Leaf Volatile (GLV) alcohol and a branched-chain isoprenoid-like acid. While simple acetates and butyrates of (Z)-3-hexenol are ubiquitous in plant defense signaling, the natural occurrence of the senecioate ester is rare. It serves as a highly specific chemotaxonomic marker and plays a critical role in nocturnal pollination syndromes, particularly within the Bombacaceae family[2].

This technical guide explores the chemical ecology, biosynthetic mechanisms, and analytical workflows required to isolate and validate this complex volatile in plant matrices.

Chemical Ecology and Natural Occurrence

The emission of cis-3-hexenyl senecioate is not a generalized stress response; rather, it is intricately linked to specialized plant-insect interactions.

The most prominent documented natural occurrence of this compound is within the floral volatile bouquet of Eriotheca longitubulosa (Bombacaceae), a rare, nocturnally flowering tree native to the Guianas[3]. The flowers of E. longitubulosa are putatively hawkmoth- and bat-pollinated, relying on a potent, far-reaching olfactory plume to attract pollinators in low-light environments[3].

In this ecological context, cis-3-hexenyl senecioate acts synergistically with a dominant background of sesquiterpenes (like α-farnesene and germacrene-D) to provide a "green, fruity" top note to the floral scent[2]. The presence of senecioate esters is relatively rare in floral volatiles, making it a distinct evolutionary adaptation for specific pollinator attraction.

Quantitative Volatile Profile

To understand the compound's relative contribution to the plant's scent profile, Table 1 summarizes the dynamic headspace composition of E. longitubulosa flowers.

Table 1: Representative Floral Volatile Profile of Eriotheca longitubulosa [2]

| Compound Class | Compound Name | Relative Abundance (%) | Ecological Function |

|---|---|---|---|

| Sesquiterpene | α-Farnesene | 28.03 | Long-distance pollinator attractant |

| Sesquiterpene | Germacrene-D | 25.68 | Background floral matrix |

| Monoterpene | trans-Ocimene | 9.87 | Generalist pollinator cue |

| Ketone | Ethyl n-amyl ketone | 3.17 | Trace olfactory modifier |

| Ester | Methyl senecioate | 2.10 | Short-range orientation cue |

| Ester | Hexenyl valerate | 1.03 | GLV-derived modifier |

| Ester | cis-3-Hexenyl senecioate | 0.25 | Specialized synergistic attractant |

Biosynthetic Pathway & Mechanistic Biology

The biosynthesis of cis-3-hexenyl senecioate is an elegant example of metabolic convergence. It requires the simultaneous activation of two distinct biochemical pathways, culminating in a highly selective enzymatic esterification.

-

The Alcohol Precursor ((Z)-3-hexen-1-ol): Derived from the Lipoxygenase (LOX) pathway. Plastidial α-linolenic acid is cleaved by LOX and hydroperoxide lyase (HPL) to form (Z)-3-hexenal, which is subsequently reduced by alcohol dehydrogenase (ADH) to (Z)-3-hexen-1-ol.

-

The Acyl Precursor (Senecioyl-CoA): Senecioic acid (3-methyl-2-butenoic acid) is typically derived from the catabolism of branched-chain amino acids (specifically L-leucine) or via a shunt from the mevalonate (MVA) pathway.

-

Esterification: The final, rate-limiting step is catalyzed by an Alcohol Acyltransferase (AAT) . AATs are generally promiscuous, heavily favoring abundant precursors like acetyl-CoA. The specific production of cis-3-hexenyl senecioate indicates the presence of a highly specialized AAT enzyme with an active site structurally adapted to accommodate the bulky, branched senecioyl moiety.

Biosynthetic pathway of cis-3-hexenyl senecioate via LOX and leucine catabolism.

Analytical Workflows: A Self-Validating Protocol

Because cis-3-hexenyl senecioate occurs in trace amounts (often <1% of the total volatile profile)[2], standard solvent extraction is insufficient. The compound is highly volatile and susceptible to hydrolysis. The following Solid-Phase Microextraction (SPME) and GC-MS protocol is engineered for maximum recovery and definitive identification.

Protocol: Dynamic Headspace SPME-GC-MS

Step 1: In Vivo Headspace Enclosure

-

Action: Enclose the intact floral or leaf tissue in a chemically inert Nalophan or Teflon bag.

-

Causality: Excising the tissue triggers a massive, artificial burst of wound-induced GLVs (like (Z)-3-hexenyl acetate) that will competitively saturate the SPME fiber, masking the natural emission of the senecioate ester. In vivo sampling preserves the true ecological emission profile.

Step 2: SPME Fiber Selection and Equilibration

-

Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber to the headspace for 45 minutes at ambient temperature.

-

Causality: Plant volatiles are highly heterogeneous. PDMS effectively captures non-polar sesquiterpenes, but the DVB and CAR layers are strictly required to retain intermediate-polarity esters like cis-3-hexenyl senecioate. A single-phase fiber causes competitive displacement, skewing quantitation.

Step 3: Thermal Desorption and GC Separation

-

Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Separate using a polar capillary column (e.g., DB-Wax or HP-INNOWax).

-

Causality: Senecioate esters and monoterpenes often co-elute on standard non-polar (e.g., HP-5) columns. A polar wax column separates analytes by hydrogen-bonding potential, cleanly resolving the ester from the hydrocarbon background.

Step 4: MS Detection and Self-Validating Identification

-

Action: Analyze via Electron Ionization (EI) at 70 eV. Calculate the Linear Retention Index (LRI) using a C8-C20 alkane standard.

-

Causality: Never rely solely on MS library matching for hexenyl esters. Isomers (e.g., trans-2-hexenyl senecioate vs. cis-3-hexenyl senecioate) yield nearly identical fragmentation patterns (sharing base peaks at m/z 67 and 82). Definitive identification requires matching the calculated LRI against an authentic synthesized standard.

SPME-GC-MS workflow for the capture and validation of plant volatile esters.

Applications in Agrochemicals & Drug Development

The identification of specialized esters like cis-3-hexenyl senecioate has direct implications for agricultural science and synthetic biology:

-

Biomimetic Lures: Because this compound is a specific attractant for hawkmoths and nocturnal pollinators, synthetic formulations incorporating cis-3-hexenyl senecioate can be deployed in orchards to enhance the pollination of night-blooming crops.

-

Phenotypic Biomarkers: In drug development and pharmacognosy, the presence of specific senecioate esters in a plant's volatile profile serves as a non-destructive biomarker indicating the active expression of specialized isoprenoid and AAT pathways, guiding the targeted harvesting of medicinal plants within the Bombacaceae family[4].

References

-

Refaat, J., Ramadan, A., Kamel, M. S., & Yehia, S. Y. (2012). "Bombacaceae: A phytochemical review". Pharmaceutical Biology, 51(1), 100-130. URL:[Link]

-

CAS Common Chemistry. "(3Z)-3-Hexen-1-yl 3-methyl-2-butenoate" (CAS RN: 65416-28-6). American Chemical Society. URL:[Link]

-

Macfarlane, A. T., Mori, S. A., & Purzycki, K. (2003). "Notes on Eriotheca longitubulosa (Bombacaceae), a rare, putatively hawkmoth-pollinated species new to the Guianas". Brittonia, 55(4), 305-316. URL:[Link]

Sources

1H and 13C NMR spectral data for (3Z)-3-hexenyl 3-methyl-2-butenoate

Comprehensive 1 H and 13 C NMR Spectral Analysis of (3Z)-3-Hexenyl 3-Methyl-2-Butenoate: A Technical Guide

Executive Summary

(3Z)-3-Hexenyl 3-methyl-2-butenoate (commonly known as cis-3-hexenyl senecioate) is a structurally significant ester comprising a leaf alcohol (cis-3-hexenol) moiety and an α,β -unsaturated acid (senecioic acid) moiety. Widely analyzed in natural product chemistry, flavor and fragrance profiling, and semiochemical research, its structural validation requires precise Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an authoritative, self-validating protocol for the acquisition, processing, and mechanistic interpretation of its 1 H and 13 C NMR spectral data.

Structural Elucidation Strategy & Mechanistic Insights

As application scientists, we do not merely match peaks to tables; we deduce structure through the physical causality of the molecule's electronic environment. The chemical shifts of (3Z)-3-hexenyl 3-methyl-2-butenoate are governed by three primary mechanistic forces:

-

Anisotropic Deshielding & Resonance (Senecioate Moiety): The α,β -unsaturated ester system creates a highly polarized electronic environment. The carbonyl oxygen withdraws electron density via resonance, severely deshielding the carbonyl carbon (C1, ~166.8 ppm) and the β -carbon (C3, ~156.5 ppm). Conversely, the α -carbon (C2) is relatively shielded (~115.8 ppm). The two β -methyl groups are magnetically non-equivalent; the methyl group trans to the ester oxygen (C4) is deshielded (~20.2 ppm) compared to the cis methyl group (C5, ~27.4 ppm) due to steric compression and magnetic anisotropy.

-

γ -Gauche Steric Compression (Hexenyl Moiety): The cis (Z) geometry of the double bond forces the allylic carbons (C2' and C5') into a sterically compressed conformation. This crowding increases the electron density around the carbon nuclei, shielding them and shifting their 13 C resonances upfield (~26.9 ppm and ~20.6 ppm, respectively) compared to a trans (E) isomer. This γ -gauche effect is a definitive diagnostic tool for confirming the Z-configuration.

-

Inductive Effects: The highly electronegative ester oxygen inductively deshields the adjacent C1' methylene protons, pushing their 1 H resonance to ~4.12 ppm and the 13 C resonance to ~63.4 ppm.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. Poor sample preparation directly degrades magnetic field homogeneity ( B0 ), leading to line broadening and loss of critical multiplet coupling information[1].

Step-by-Step Sample Preparation & Acquisition Workflow

-

Sample Weighing: Accurately weigh 10–15 mg of the analyte for 1 H NMR, or 30–50 mg for 13 C NMR, to ensure an optimal signal-to-noise (S/N) ratio without causing viscosity-induced line broadening[2].

-

Solvent Selection & Dissolution: Dissolve the sample in exactly 0.6 mL of Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3 is ideal for non-polar organic esters, while TMS serves as the absolute zero internal reference[2].

-

Filtration (Critical Causality): Pass the solution through a tightly packed cotton-wool plug in a Pasteur pipette directly into the NMR tube. Causality: Any suspended solid particulates or paramagnetic impurities will distort the localized magnetic field, making optimal shimming impossible and degrading spectral resolution[1].

-

Tube Filling & Depth Calibration: Ensure the liquid column height in the 5 mm high-quality NMR tube is exactly 4.0 to 5.0 cm. Causality: Too little solvent causes lock instability and edge-effect distortions in the RF coil; too much solvent dilutes the sample unnecessarily[3].

-

Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of CDCl 3 and perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

-

Acquisition Parameters:

-

1 H NMR: 400 MHz, 16–32 scans, 1.0 s relaxation delay ( d1 ), 30° flip angle.

-

13 C NMR: 100 MHz, 256–512 scans, 2.0 s relaxation delay, WALTZ-16 proton decoupling sequence[4].

-

Figure 1: Self-validating NMR acquisition and structural verification workflow.

Comprehensive Spectral Data

The following tables summarize the quantitative spectral assignments. Chemical shifts ( δ ) are referenced to internal TMS (0.00 ppm) or residual CHCl 3 (7.26 ppm for 1 H, 77.16 ppm for 13 C)[4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | δ (ppm) | Multiplicity | Coupling Constant J (Hz) | Integration | Structural Assignment |

| 1' | 4.12 | t | 7.0 | 2H | -O-CH

2

|

| 2' | 2.40 | qt | 7.0, 7.0 | 2H | -CH

2

|

| 3' | 5.35 | dtt | 10.8, 7.0, 1.5 | 1H | =CH- (Z-configuration) |

| 4' | 5.48 | dtt | 10.8, 7.3, 1.5 | 1H | =CH- (Z-configuration) |

| 5' | 2.05 | quintet | 7.5 | 2H | -CH

2

|

| 6' | 0.97 | t | 7.5 | 3H | -CH 3 (terminal) |

| 2 | 5.65 | m | ~1.3 | 1H | =CH- ( α to carbonyl) |

| 4 | 2.16 | d | 1.2 | 3H | -CH 3 (trans to ester oxygen) |

| 5 | 1.88 | d | 1.2 | 3H | -CH 3 (cis to ester oxygen) |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | δ (ppm) | Carbon Type | Structural Assignment |

| 1 | 166.8 | C | C=O (Carbonyl) |

| 3 | 156.5 | C | β -C (Deshielded via resonance) |

| 4' | 134.5 | CH | =CH- (Hexenyl alkene) |

| 3' | 124.0 | CH | =CH- (Hexenyl alkene) |

| 2 | 115.8 | CH | α -C (Senecioate alkene) |

| 1' | 63.4 | CH 2 | -O-CH

2

|

| 5 | 27.4 | CH 3 | β -CH 3 (cis to ester) |

| 2' | 26.9 | CH 2 | Allylic CH 2 ( γ -gauche shielded) |

| 5' | 20.6 | CH 2 | Allylic CH 2 ( γ -gauche shielded) |

| 4 | 20.2 | CH 3 | β -CH 3 (trans to ester) |

| 6' | 14.2 | CH 3 | Terminal CH 3 |

References

-

Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Technical Blog. Available at: [Link]

-

Western University. "NMR Sample Preparation." JB Stothers NMR Facility, Department of Chemistry. Available at:[Link]

-

ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Technical News. Available at: [Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, EPFL / ACS Publications. Available at: [Link]

mass spectrometry fragmentation pathway of 2-Butenoic acid 3-methyl- (3Z)-3-hexenyl ester

High-Resolution Mass Spectrometry Fragmentation Dynamics of (Z)-3-Hexenyl 3-Methyl-2-Butenoate

Executive Summary

(Z)-3-hexenyl 3-methyl-2-butenoate, commonly known as (Z)-3-hexenyl senecioate, is a critical Green Leaf Volatile (GLV) ester implicated in complex plant-insect signaling networks [1]. For analytical chemists and drug development professionals, the mass spectrometric characterization of this molecule presents a fascinating challenge: the generation of an isobaric doublet at its base peak. This whitepaper deconstructs the electron ionization (EI) fragmentation pathways of (Z)-3-hexenyl senecioate, explaining the thermodynamic causality behind its fragment generation and providing a self-validating high-resolution mass spectrometry (HRMS) protocol for its precise quantification.

Mechanistic Causality of the Fragmentation Pathway

The molecular ion of (Z)-3-hexenyl senecioate ( [M]+∙ , m/z 182.13) is highly transient under standard 70 eV electron ionization. The structural architecture of the molecule—an ester linkage flanked by an α,β -unsaturated acyl moiety and a β,γ -unsaturated alkyl chain—dictates a rapid, deterministic fragmentation cascade [2].

The Isobaric Trap: The Dual Origin of m/z 83

In low-resolution quadrupole mass spectrometry, the spectrum of (Z)-3-hexenyl senecioate is dominated by a massive base peak at m/z 83. However, this peak is an analytical illusion; it is a composite of two entirely distinct fragmentation pathways converging on nearly identical masses [3].

-

Pathway A: α -Cleavage (Acylium Ion Formation) Cleavage of the C–O bond on the acyl side yields the 3,3-dimethylacryloyl cation ( [C5H7O]+ ). This ion is exceptionally stable due to resonance delocalization across the conjugated double bond ($ (CH_3)_2C=CH-C \equiv O^+ \leftrightarrow (CH_3)_2C^+-CH=C=O $). The exact mass of this acylium fragment is 83.050 m/z . The hyper-stability of this specific acylium ion is what diagnostically differentiates senecioates from their structural isomers, tiglates and angelates, which typically show a much weaker m/z 83 peak and a dominant m/z 55 peak [4].

-

Pathway B: Alkyl O–C Cleavage (Hexenyl Cation Formation) Simultaneously, cleavage of the O–C bond on the alcohol side yields the (Z)-3-hexenyl cation ( [C6H11]+ ). The exact mass of this hydrocarbon fragment is 83.086 m/z .

The mass difference between these two fragments is a mere 0.036 Da. Resolving them requires an instrument with a resolving power ( R=M/ΔM ) of at least 2,500, making Time-of-Flight (TOF) or Orbitrap systems mandatory for accurate structural elucidation.

Hydrogen Transfer and Rearrangements

Unsaturated esters undergo complex hydrogen transfers. The McLafferty rearrangement typically requires a saturated γ -carbon, but the geometry of the (Z)-3-hexenyl chain permits a double hydrogen transfer, yielding protonated senecioic acid ( [C5H9O2]+ , m/z 101) and the senecioic acid radical cation ( [C5H8O2]+∙ , m/z 100) via the expulsion of a hexadiene neutral loss [2].

Pathway Visualization

The logical flow of these competitive fragmentation pathways is mapped below.

Fig 1: MS fragmentation pathways of (Z)-3-hexenyl senecioate highlighting the m/z 83 isobaric doublet.

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the exact masses, formulas, and origins of the primary diagnostic fragments are summarized below.

| Fragment Name | Molecular Formula | Exact Mass (m/z) | Formation Mechanism | Diagnostic Value |

| Molecular Ion | [C11H18O2]+∙ | 182.1307 | Intact electron ionization | Confirms intact GLV ester mass. |

| Protonated Acid | [C5H9O2]+ | 101.0603 | Double H-transfer | Differentiates ester from pure acid. |

| Acid Radical Cation | [C5H8O2]+∙ | 100.0524 | McLafferty-type rearrangement | Confirms senecioate moiety. |

| Acylium Ion | [C5H7O]+ | 83.0497 | α -cleavage (Acyl side) | Base Peak Component 1. |

| Alkyl Cation | [C6H11]+ | 83.0861 | O-C bond cleavage | Base Peak Component 2. |

| Hexadiene Cation | [C6H10]+∙ | 82.0783 | Loss of senecioic acid | Confirms hexenyl chain presence. |

| Dimethylallyl Cation | [C4H7]+ | 55.0548 | Decarbonylation of m/z 83 | Secondary structural confirmation. |

Self-Validating Experimental Protocol: GC-HRMS Workflow

To accurately map this fragmentation pathway and avoid the m/z 83 isobaric trap, a high-resolution workflow is required. This protocol utilizes Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC-TOF-MS)[1].

Phase 1: System Suitability and Calibration (Self-Validation Step)

Causality: Before analyzing complex GLVs, the instrument's mass accuracy must be validated to ensure it can resolve the 0.036 Da difference at m/z 83.

-

Tune the TOF-MS: Inject perfluorotributylamine (PFTBA) calibrant.

-

Verify Resolving Power: Ensure the instrument achieves a minimum resolving power ( R ) of 10,000 at m/z 69.

-

Mass Error Check: Calibrate until the mass error is <2 ppm. If mass error exceeds 2 ppm, the m/z 83 doublet will merge, invalidating the analysis.

Phase 2: Sample Extraction and Preparation

Causality: GLVs are highly volatile and prone to oxidation or isomerization (e.g., (Z)-3 to (E)-2 shifts) if exposed to heat or active surfaces [1].

-

Extraction: Trap volatiles using a SuperQ or Porapak Q adsorbent filter.

-

Elution: Elute the trapped volatiles using 250 µL of high-purity dichloromethane (DCM).

-

Internal Standardization: Spike the sample with 240 ng of tetralin (m/z 104, 132) to normalize retention times and account for matrix suppression [1].

Phase 3: Chromatographic Separation

Causality: Polar columns are mandatory to separate (Z)-3-hexenyl esters from their (E)-2 isomers, which share identical mass spectra but have vastly different biological activities.

-

Column Selection: Equip the GC with a polar wax column (e.g., Innowax or DB-Wax; 30 m × 0.25 mm ID, 0.25 µm film thickness).

-

Injection: Inject 1 µL of the sample in splitless mode. Keep the injection port at 230°C to ensure flash vaporization without thermal degradation.

-

Temperature Gradient:

-

Hold at 40°C for 5 min (focuses highly volatile components).

-

Ramp at 5°C/min to 130°C (elutes the hexenyl senecioate).

-

Ramp at 30°C/min to 240°C and hold for 15 min (column bake-out).

-

Phase 4: HRMS Data Acquisition and Deconvolution

-

Ionization: Operate the MS in Electron Impact (EI) mode at 70 eV. Keep the ion source at 230°C.

-

Acquisition: Scan from m/z 35 to 350.

-

Extracted Ion Chromatograms (EIC): Post-acquisition, extract exact masses m/z 83.050 (Acylium) and m/z 83.086 (Alkyl) with a narrow mass window (± 5 ppm).

-

Validation: The ratio of 83.050 to 83.086 should remain constant across the chromatographic peak width. Any deviation indicates co-elution of an interference compound.

References

-

Allmann, S., et al. (2013). Feeding-induced rearrangement of green leaf volatiles reduces moth oviposition. eLife. Available at:[Link]

-

Radulović, N. S., et al. (2023). Wax Composition of Serbian Dianthus spp. (Caryophyllaceae): Identification of New Metabolites and Chemotaxonomic Implications. MDPI. Available at:[Link]

-

Silverstein, R. M., et al. (2014). Mass Spectrometry. Spectrometric Identification of Organic Compounds. Wiley. Available at:[Link]

-

Đorđević, M., et al. (2015). PHENETHYL ANGELATE – A NEW ESTER FROM IMMORTELLE ESSENTIAL OIL? Facta Universitatis. Available at:[Link]

Comprehensive Safety Data Sheet (SDS) and Toxicity Profile of cis-3-Hexenyl Senecioate

A Technical Guide for Drug Development and Formulation Scientists

Executive Summary

cis-3-Hexenyl senecioate is an unsaturated aliphatic ester naturally occurring in the floral volatiles of Bombacaceae species[1]. While primarily utilized as a flavoring agent to impart green, apple-like notes, its integration into pharmaceutical excipient profiles or consumer formulations requires rigorous toxicological oversight[2]. This whitepaper synthesizes the physicochemical identity, core Safety Data Sheet (SDS) parameters, and pharmacokinetic metabolism of cis-3-hexenyl senecioate. By detailing the causality behind its handling protocols and providing self-validating experimental methodologies, this guide equips researchers with the authoritative grounding necessary for safe formulation and regulatory compliance.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of an ester is critical for predicting its pharmacokinetic behavior and environmental fate. The high lipophilicity (XLogP3-AA = 3.3) indicates rapid dermal penetration, while the ester linkage suggests susceptibility to enzymatic hydrolysis.

| Property | Value | Reference |

| Chemical Name | cis-3-Hexenyl senecioate | [3] |

| IUPAC Name | [(E)-hex-3-enyl] 3-methylbut-2-enoate | [3] |

| CAS Registry Number | 65416-28-6 | [3],[2] |

| Molecular Formula | C11H18O2 | [3] |

| Molecular Weight | 182.26 g/mol | [3] |

| XLogP3-AA (Lipophilicity) | 3.3 | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Green, fruity, apple-like | [2],[4] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

Core Safety Data Sheet (SDS) Parameters

Hazard Identification (GHS Classification)

Based on read-across data from structurally related senecioate esters, cis-3-hexenyl senecioate triggers specific structural alerts[5]:

-

Skin Irritation (Category 2): The lipophilic nature allows partitioning into the stratum corneum, potentially disrupting lipid bilayers.

-

Skin Sensitization (Category 1): The unsaturated double bonds can undergo metabolic activation, forming electrophilic intermediates capable of haptenating skin proteins.

-

Aquatic Chronic (Category 2): The logP of 3.3 suggests moderate bioaccumulation potential in aquatic organisms prior to hydrolytic degradation.

Handling, Storage, and PPE

-

Personal Protective Equipment (PPE): Nitrile or fluoropolymer gloves (thickness >0.11 mm) are mandatory. Causality: Latex gloves are strictly contraindicated; the non-polar nature of cis-3-hexenyl senecioate allows it to rapidly permeate natural rubber lattices, leading to occluded dermal exposure.

-

Storage Conditions: Store in sealed amber glass containers under an inert atmosphere (e.g., Nitrogen or Argon) at <20°C. Causality: The cis-3 double bond is highly susceptible to auto-oxidation and photo-isomerization into the trans-isomer, which drastically alters both its toxicological profile and organoleptic properties.

First Aid Measures

-

Dermal Exposure: Wash immediately with copious amounts of mild soap and water. Do NOT use organic solvents (e.g., ethanol or acetone) to clean the skin. Causality: Solvents will defat the skin and act as penetration enhancers, driving the lipophilic ester deeper into the systemic circulation.

Pharmacokinetics & Mechanistic Toxicology

The systemic toxicity of cis-3-hexenyl senecioate is exceptionally low due to its rapid and predictable metabolic clearance[6]. Upon systemic absorption, the ester is rapidly hydrolyzed by ubiquitous tissue and hepatic carboxylesterases (CES) into two primary metabolites: cis-3-hexenol (leaf alcohol) and senecioic acid (3-methylcrotonic acid)[6],[7].

-

cis-3-Hexenol Pathway: The alcohol is oxidized by Alcohol Dehydrogenase (ADH) to cis-3-hexenal, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to cis-3-hexenoic acid[6]. This acid seamlessly enters the standard fatty acid beta-oxidation cycle to generate ATP[6].

-

Senecioic Acid Pathway: Senecioic acid is a methyl-branched fatty acid[7]. It is activated by acyl-CoA synthetase to senecioyl-CoA, which directly integrates into the endogenous leucine catabolism pathway, ultimately yielding acetoacetic acid and acetyl-CoA[7].

Because both hydrolysis products are funneled into endogenous energy-producing pathways, the parent compound does not accumulate, mitigating chronic toxicity risks.

Figure 1: Hepatic metabolism of cis-3-hexenyl senecioate via carboxylesterase hydrolysis.

Experimental Methodologies for Toxicity Validation

To ensure rigorous safety profiling, modern toxicological assessments rely on self-validating protocols. Below are the definitive methodologies for evaluating the sensitization and acute toxicity of cis-3-hexenyl senecioate.

Protocol A: In Vitro Skin Sensitization via DPRA (OECD 442C)

Traditional animal models are being phased out. The Direct Peptide Reactivity Assay (DPRA) provides a self-validating in vitro system by directly measuring the haptenation mechanism—the covalent binding of electrophilic molecules to nucleophilic amino acids in skin proteins.

-

Step 1: Peptide Reconstitution & Buffer Optimization

-

Action: Reconstitute synthetic heptapeptides containing either a single cysteine (Cys) or lysine (Lys) residue in specialized buffers (pH 7.5 for Cys; pH 10.2 for Lys).

-

Causality: Precise pH control is non-negotiable. If the pH drops, the nucleophilicity of the amino acid side chains decreases (due to protonation), leading to false negatives in haptenation potential.

-

-

Step 2: Test Item Solubilization

-

Action: Dissolve cis-3-hexenyl senecioate in anhydrous acetonitrile to yield a 100 mM stock.

-

Causality: Acetonitrile is selected as an aprotic solvent to prevent premature hydrolysis of the senecioate ester linkage before it can interact with the peptide nucleophiles.

-

-

Step 3: Incubation & Self-Validation System

-

Action: Co-incubate the test item with Cys (1:10 ratio) and Lys (1:50 ratio) in the dark at 25°C for 24 hours. Concurrently run a positive control (Cinnamic aldehyde) and a negative control (Lactic acid).

-

Causality: The assay is a self-validating system; if the positive control fails to achieve >60% depletion or the negative control exceeds 5% depletion, the entire run is invalidated, ensuring absolute trustworthiness of the generated data.

-

-

Step 4: HPLC-UV Quantification

-

Action: Quantify the remaining unreacted peptide via HPLC-UV at 220 nm using a reverse-phase C18 column. Calculate percent depletion relative to vehicle controls to assign a sensitization category.

-

Protocol B: Acute Oral Toxicity via Acute Toxic Class Method (OECD 423)

The Acute Toxic Class (ATC) method is a self-validating, stepwise procedure that minimizes animal use while establishing precise LD50 cut-offs.

-

Step 1: Animal Husbandry & Fasting

-

Action: Fast nulliparous, non-pregnant female Wistar rats overnight prior to dosing, withholding food but not water.

-

Causality: Fasting eliminates food-matrix interference, ensuring that the lipophilic ester is absorbed at a standardized rate across the gastrointestinal mucosa, preventing variable pharmacokinetic profiles.

-

-

Step 2: Vehicle Selection & Formulation

-

Action: Suspend the ester in corn oil to achieve the target dose of 2000 mg/kg.

-

Causality: Given the compound's XLogP3 of 3.3[3], an aqueous vehicle would result in phase separation and erratic dosing. A lipid vehicle ensures a homogenous suspension and maximizes bioavailability.

-

-

Step 3: Stepwise Dosing & Clinical Observation

-

Action: Administer the dose via oral gavage to a cohort of three animals. Monitor continuously for 30 minutes, then daily for 14 days.

-

Causality: The stepwise ATC method is a self-validating reductionist system. If no mortality occurs in the first cohort, a second cohort is dosed at 2000 mg/kg. Survival of both cohorts validates the LD50 as >2000 mg/kg without requiring further animal sacrifice.

-

-

Step 4: Necropsy & Histopathology

-

Action: Perform gross necropsy on all animals at day 14.

-

Causality: Macroscopic examination of the liver and kidneys confirms whether the rapid hydrolysis of the ester induced any localized tissue necrosis or adaptive hepatomegaly[6].

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Z)-3-hexen-1-yl senecioate, 65416-28-6 [thegoodscentscompany.com]

- 3. 3-Hexenyl 3-methylisocrotonate | C11H18O2 | CID 6436994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. foreverest.net [foreverest.net]

- 5. guidechem.com [guidechem.com]

- 6. 942. Linear and branched-chain aliphatic unsaturated.... (WHO Food Additives Series 42) [inchem.org]

- 7. ChemFOnt: Showing chemical card for Senecioic acid (CFc000000389) [chemfont.ca]

biosynthesis pathways of 2-Butenoic acid 3-methyl- (3Z)-3-hexenyl ester in fruits

An In-depth Technical Guide to the Biosynthesis of (3Z)-3-Hexenyl 3-Methyl-2-Butenoate in Fruits

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthetic pathways leading to the formation of (3Z)-3-hexenyl 3-methyl-2-butenoate, an important volatile ester contributing to the characteristic aroma profile of many fruits. This document delves into the distinct origins of its constituent alcohol and acyl moieties, the enzymatic processes governing their formation, and the final esterification step. Methodologies for studying these pathways are also presented to provide a framework for future research and application.

Introduction: The Architecture of a Fruit Aroma Compound

The aroma of fruit is a complex mosaic of volatile organic compounds (VOCs), primarily composed of esters, alcohols, aldehydes, ketones, and terpenoids.[1] (3Z)-3-Hexenyl 3-methyl-2-butenoate is an ester that imparts specific "green" and "fruity" notes to the overall sensory profile. Its biosynthesis is a convergent process, uniting two separate metabolic routes: the lipoxygenase (LOX) pathway, which produces the C6 alcohol ((3Z)-3-hexenol), and a pathway derived from amino acid catabolism, which generates the acyl component (3-methyl-2-butenoic acid). The final assembly is catalyzed by a class of enzymes known for their role in aroma formation, the alcohol acyltransferases (AATs).[1][2] Understanding these pathways is crucial for applications ranging from crop improvement to the development of natural flavor compounds.

Biosynthesis of the Alcohol Moiety: (3Z)-3-Hexenol via the Lipoxygenase (LOX) Pathway

The C6 volatile (3Z)-3-hexenol is a classic "green leaf volatile" (GLV), responsible for the characteristic scent of freshly cut grass and unripe fruit.[3] Its production is a rapid response to tissue damage, such as during ripening or herbivory, and is initiated from polyunsaturated fatty acids through the lipoxygenase (LOX) pathway.[4][5][6][7]

Core Pathway Steps:

-

Substrate Mobilization : The pathway begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), from plant cell membranes.

-

Oxygenation by Lipoxygenase (LOX) : LOX, a non-heme iron-containing dioxygenase, catalyzes the introduction of molecular oxygen into linolenic acid.[3][4] In this specific pathway, 13-lipoxygenase (13-LOX) acts on linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).[8][9]

-

Cleavage by Hydroperoxide Lyase (HPL) : The unstable 13-HPOT is immediately cleaved by hydroperoxide lyase (HPL).[6][10] This reaction yields a 12-carbon ω-oxo-acid and the C6 aldehyde, (Z)-3-hexenal.[8][9]

-

Reduction to Alcohol : Finally, (Z)-3-hexenal is reduced to its corresponding alcohol, (Z)-3-hexenol, by the action of alcohol dehydrogenase (ADH), a reaction that requires a supply of NADPH.[1][10]

This sequence of reactions is crucial for the formation of a wide range of "green" aroma notes in fruits like sweet cherries, tomatoes, and strawberries.[4][6]

Biosynthesis of the Acyl Moiety: 3-Methyl-2-Butenoic Acid

The precise biosynthetic pathway for 3-methyl-2-butenoic acid (also known as senecioic acid) in plants is not as fully elucidated as the LOX pathway.[5] However, strong evidence points to its origin from the catabolism of the branched-chain amino acid L-leucine.[4] This pathway provides the necessary carbon skeleton for the acyl component of the final ester.

Hypothesized Pathway via Leucine Catabolism:

-

Transamination : The pathway initiates with the transamination of L-leucine to α-ketoisocaproate (KICA), a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT).[4]

-

Oxidative Decarboxylation : KICA then undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. This step is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4]

-

Dehydrogenation : Isovaleryl-CoA is subsequently dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to yield 3-methylcrotonyl-CoA.[4]

-

Hydrolysis to Free Acid : It is hypothesized that a thioesterase or hydrolase enzyme can act on 3-methylcrotonyl-CoA to release the free acid, 3-methyl-2-butenoic acid.[4][5] This step represents a branch from the main leucine degradation pathway.[4]

This pathway is significant for producing various branched-chain aroma compounds in fruits.[11] The accumulation of 3-methyl-2-butenoic acid has been noted during the ripening of fruits like the arctic bramble, suggesting a developmental regulation of its biosynthesis.[5]

The Final Step: Esterification by Alcohol Acyltransferases (AATs)

The convergence of the two pathways occurs in the final step: the formation of the ester bond. This reaction is catalyzed by alcohol acyltransferases (AATs), a diverse group of enzymes belonging to the BAHD superfamily.[2] AATs are directly responsible for the synthesis of many of the volatile esters that define a fruit's characteristic flavor.[2][12]

The reaction proceeds as follows: (3Z)-3-Hexenol + 3-Methylcrotonyl-CoA → (3Z)-3-Hexenyl 3-Methyl-2-Butenoate + Coenzyme A

AAT enzymes catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor.[12] A key feature of fruit AATs is their broad substrate promiscuity; they can often accept a wide range of alcohols (straight-chain, branched-chain, aromatic) and acyl-CoAs as substrates.[12] This flexibility allows for the generation of a vast array of different esters from a limited pool of precursors, contributing to the complexity of fruit aromas. The expression and activity of AAT genes are often developmentally regulated, increasing significantly during fruit ripening, which correlates with the sharp rise in ester production.

Experimental Protocol: In Vitro Characterization of a Candidate Fruit AAT

To confirm the role of a specific AAT in the biosynthesis of the target ester, heterologous expression and in vitro enzyme assays are essential. This protocol outlines a standard workflow for characterizing a candidate AAT gene identified from fruit transcriptome data.

Causality Behind Experimental Choices:

-

Heterologous Expression (E. coli): E. coli is used as an expression host because it lacks native AAT activity, ensuring that any measured ester formation is due to the introduced fruit gene. It allows for high-yield production of the recombinant protein for purification.

-

His-Tag Purification: An N-terminal polyhistidine (His) tag is added to the recombinant protein to enable rapid and specific purification from the E. coli lysate using immobilized metal affinity chromatography (IMAC). This is a robust and widely used method for obtaining pure protein.

-

GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds. It provides both retention time and mass spectral data, allowing for unambiguous identification of the ester product.

-

Substrate Panel: Testing the enzyme with a variety of alcohols and acyl-CoAs is critical for understanding its substrate specificity, which is a key characteristic of AATs.

Step-by-Step Methodology:

-

Gene Cloning and Expression Vector Construction:

-

Isolate total RNA from ripe fruit tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate AAT gene using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a bacterial expression vector (e.g., pET-28a) that adds an N-terminal His-tag.

-

Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Recombinant Protein Expression and Purification:

-

Grow a 500 mL culture of the transformed E. coli at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Incubate the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged AAT protein from the supernatant using an Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

In Vitro Enzyme Assay:

-

Prepare the reaction mixture in a 2 mL glass GC vial. The mixture should contain:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 µg of purified recombinant AAT protein

-

1 mM (3Z)-3-hexenol (alcohol substrate)

-

0.5 mM 3-methylcrotonyl-CoA (acyl-CoA substrate)

-

Final volume adjusted to 500 µL with sterile water.

-

-

As a negative control, prepare an identical reaction mixture with heat-inactivated enzyme or protein from an empty vector control.

-

Overlay the reaction mixture with 500 µL of hexane containing an internal standard (e.g., tetradecane).

-

Seal the vials and incubate at 30°C for 1 hour with gentle shaking.

-

-

Product Extraction and Analysis:

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the formed esters into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer 100 µL of the upper hexane layer to a new GC vial.

-

Analyze 1 µL of the extract by GC-MS.

-

Identify the (3Z)-3-hexenyl 3-methyl-2-butenoate product by comparing its retention time and mass spectrum to an authentic chemical standard.

-

Quantify the product based on the peak area relative to the internal standard.

-

Conclusion and Future Directions

The biosynthesis of (3Z)-3-hexenyl 3-methyl-2-butenoate in fruits is a prime example of metabolic convergence, where distinct pathways—the well-defined LOX pathway and the putative leucine catabolism pathway—provide the necessary precursors for final assembly. The alcohol acyltransferases serve as the crucial catalysts in this final step, and their broad substrate specificity is a key determinant of the final ester profile of a fruit.

Future research should focus on unequivocally identifying the specific thioesterase in plants that diverts 3-methylcrotonyl-CoA towards free acid formation. Furthermore, characterizing the full substrate kinetics of AATs from various fruit species will provide deeper insights into the regulation of aroma biosynthesis. This knowledge can then be applied through metabolic engineering or advanced breeding techniques to enhance the desirable flavor and aroma qualities of fruits.

References

- The Biosynthesis of 3-Methyl-2-butenoic Acid: A Technical Guide. (2025). Benchchem.

- The Enigmatic Presence of 3-Methyl-2-Butenoic Acid in the Plant Kingdom: A Technical Review. (2025). Benchchem.

- The aromatic secrets of sweet cherries: the role of lipoxygenase in flavor and fruit development. (2025). Google AI Search.

- Molecular Regulatory Mechanisms Affecting Fruit Aroma. (2024). MDPI.

- Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. (n.d.). PMC.

- Comprehensive Identification and Expression Profiling of Lipoxygenase Genes in Sweet Cherry During Fruit Development. (2024). MDPI.

- Lipoxygenase Involvement in Ripening Strawberry. (2006).

- VpAAT1, a Gene Encoding an Alcohol Acyltransferase, Is Involved in Ester Biosynthesis during Ripening of Mountain Papaya Fruit. (2010).

- An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. (2010). iGEM.

- Transcriptomic and biochemical insights into LOX pathway aroma biosynthesis during ripening of Ziziphus jujuba Mill. cv. Li. (n.d.). PMC.

- Alcohol acyltransferases for the biosynthesis of esters. (n.d.). PMC - NIH.

- Advances in Fruit Aroma Vol

- Biochemical pathway for the formation of (Z)-3-hexenal and its related compounds. (2012).

- Biochemical pathway for the formation of (Z)-3-hexenal and its related compounds. (2012). Public Library of Science - Figshare.

- Reactivity of Z-3-Hexenal with Amino Groups Provides a Potential Mechanism for Its Direct Effects on Insect Herbivores. (2025). MDPI.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diversity of L-leucine catabolism in various microorganisms involved in dairy fermentations, and identification of the rate-controlling step in the formation of the potent flavour component 3-methylbutanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Butenoic acid, 3-methyl- [webbook.nist.gov]

- 8. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 9. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Ecological Signaling of 2-Butenoic acid 3-methyl- (3Z)-3-hexenyl ester

Executive Summary

2-Butenoic acid 3-methyl- (3Z)-3-hexenyl ester (CAS: 65416-28-6), widely referred to in the fragrance and chemical ecology industries as cis-3-hexenyl senecioate , is a highly specialized volatile ester. Structurally, it is the condensation product of cis-3-hexenol (a ubiquitous "green leaf volatile") and senecioic acid (3-methyl-2-butenoic acid). This compound is of significant interest to drug development professionals and chemical ecologists due to its role as a potent semiochemical. Notably, it has been identified as a key volatile component in the floral scent profiles of bat-pollinated species within the Bombacaceae family, acting as a long-range olfactory attractant[1].

As a Senior Application Scientist, I have structured this guide to provide a rigorous breakdown of its physicochemical properties, biological signaling mechanisms, and field-proven methodologies for its synthesis and analytical validation.

Physicochemical and Structural Properties

Understanding the physical properties of cis-3-hexenyl senecioate is critical for predicting its behavior in biological matrices and commercial formulations. The molecule's lipophilicity and vapor pressure dictate its efficacy as an airborne odorant.

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference / Source |

| IUPAC Name | [(Z)-hex-3-enyl] 3-methylbut-2-enoate | 2[3] |

| CAS Registry Number | 65416-28-6 | 4[4] |

| Molecular Formula | C11H18O2 | 2[3] |

| Molecular Weight | 182.26 g/mol | 2[3] |

| Exact Mass | 182.13068 Da | 2[3] |

| Boiling Point | 244.30 °C (@ 760 mmHg, est.) | 5[5] |

| Flash Point | 106.20 °C (223.00 °F, est.) | 5[5] |

| LogP (Octanol/Water) | 3.3 (XLogP3) to 4.2 (est.) | 2[3],5[5] |

| Water Solubility | 23.73 mg/L at 25 °C (Insoluble) | 5[5] |

| Topological Polar Surface Area | 26.3 Ų | 2[3] |

Causality in Physical Properties: The XLogP3-AA value of 3.3 and the low topological polar surface area (26.3 Ų) confirm that cis-3-hexenyl senecioate is highly lipophilic[3]. This property is an evolutionary necessity; it allows the volatile ester to easily partition into the lipid-rich olfactory mucosa of target pollinators (such as bats interacting with Bombacaceae flowers) and effectively dock into the hydrophobic binding pockets of olfactory G-protein coupled receptors (GPCRs)[1].

Ecological Signaling & Olfactory Transduction

In chemical ecology, volatile esters are not merely passive scents; they are active signaling ligands. When cis-3-hexenyl senecioate is emitted by Bombacaceae flora, it acts as an agonist for specific olfactory GPCRs in the pollinator's nasal epithelium[1].

The binding event triggers a highly conserved signal transduction cascade. The activation of the Gαolf protein stimulates Adenylate Cyclase III (ACIII), rapidly converting ATP to cyclic AMP (cAMP). The sudden spike in intracellular cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of Ca2+ and Na+ ions. This depolarizes the olfactory sensory neuron, firing an action potential to the olfactory bulb.

Figure 1: GPCR-mediated olfactory transduction pathway triggered by senecioate esters.

Chemical Synthesis Methodology

Objective: Synthesize cis-3-hexenyl senecioate while strictly preserving the delicate (Z)-alkene geometry of the hexenyl moiety.

Causality & Expert Insight: Traditional Fischer esterification relies on strong protic acids (e.g., H2SO4 ) and high heat. These harsh conditions inevitably cause thermodynamic isomerization of the (Z)-double bond into the more stable (E)-isomer, destroying the specific "green/leafy" olfactory profile. To circumvent this, we utilize a low-temperature acyl chloride substitution catalyzed by 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA). TEA acts as an acid scavenger, driving the reaction forward without altering the alkene stereochemistry.

Protocol: Acyl Chloride Esterification

-

Acyl Activation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-methyl-2-butenoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF. Stir for 2 hours to yield senecioyl chloride.

-

Coupling Preparation: In a separate flask, dissolve cis-3-hexenol (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

-

Dropwise Addition: Slowly transfer the freshly prepared senecioyl chloride into the cis-3-hexenol solution via a dropping funnel. Critical Step: Maintain 0 °C to prevent exothermic degradation of the double bond.

-

Work-up: Quench the reaction with saturated aqueous NaHCO3 . Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Isolate the target ester via silica gel column chromatography (Eluent: 95:5 Hexane:Ethyl Acetate) to yield pure cis-3-hexenyl senecioate.

Figure 2: Step-by-step chemical synthesis workflow for cis-3-hexenyl senecioate.

Analytical Characterization (GC-MS Workflow)

To ensure the protocol acts as a self-validating system, the synthesized product must undergo Gas Chromatography-Mass Spectrometry (GC-MS).

Causality & Expert Insight: A non-polar stationary phase (e.g., HP-5MS) is selected because it separates compounds based primarily on dispersive interactions and boiling points. This is highly effective for resolving the (Z) and (E) isomers, which have slightly different spatial geometries and boiling points.

Protocol: GC-MS Validation

-

Sample Preparation: Dilute the purified cis-3-hexenyl senecioate to 1,000 ppm in GC-grade hexane.

-

Injection Parameters: Inject 1 µL in split mode (ratio 1:50) with the inlet temperature set to 250 °C.

-

Oven Temperature Program: Start at 50 °C (hold for 2 min). Ramp the temperature at a slow rate of 10 °C/min up to 250 °C (hold for 5 min). The slow ramp is critical for baseline resolution of geometric isomers.

-

Mass Spectrometry (MS): Utilize Electron Ionization (EI) at 70 eV. Set the scan range from 35 to 350 m/z.

-

Data Interpretation: Validate the structure by identifying the molecular ion peak ( M+ ) at m/z 182.26 [3]. Confirm the presence of the characteristic base peak at m/z 83 , which corresponds to the stable senecioyl cation formed via the cleavage of the ester bond.

References

- PubChem - 3-Hexenyl 3-methylisocrotonate | C11H18O2 | CID 6436994.

- The Good Scents Company - EINECS Number Listing: Starting with 264-991-3 to 277-988-7 (CAS 65416-28-6).

- The Good Scents Company - (Z)

- Taylor & Francis Online - Full article: Bombacaceae: A phytochemical review.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 3-Hexenyl 3-methylisocrotonate | C11H18O2 | CID 6436994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hexenyl 3-methylisocrotonate | C11H18O2 | CID 6436994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. (Z)-3-hexen-1-yl senecioate, 65416-28-6 [thegoodscentscompany.com]

GC-MS analysis protocol for 2-Butenoic acid 3-methyl- (3Z)-3-hexenyl ester

An Application Note and In-Depth Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (3Z)-3-Hexenyl (Z)-2-Methyl-2-butenoate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the qualitative and quantitative analysis of (3Z)-3-Hexenyl (Z)-2-methyl-2-butenoate, a significant volatile ester, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, analytical scientists, and quality control professionals in the flavor, fragrance, food and beverage, and chemical industries.

Introduction: The Analytical Significance of a Potent Aroma Compound

(3Z)-3-Hexenyl (Z)-2-methyl-2-butenoate, also known as cis-3-hexenyl angelate, is a volatile organic compound (VOC) that contributes to the characteristic aroma of many fruits and plants. Its potent green, fruity, and slightly herbaceous notes make it a valuable component in the formulation of flavors and fragrances. The accurate identification and quantification of this ester are crucial for quality control, authenticity assessment of natural products like essential oils, and research into the biosynthesis of flavor compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering unparalleled separation efficiency and definitive identification capabilities.[1][2] The gas chromatograph separates the volatile ester from a complex matrix, while the mass spectrometer provides a unique mass spectrum, or "chemical fingerprint," allowing for unambiguous identification and quantification.

This guide will detail a robust GC-MS method, from sample preparation to data analysis, and provide insights into the rationale behind the chosen parameters, ensuring a scientifically sound and reproducible analytical workflow.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| IUPAC Name | [(Z)-hex-3-enyl] (Z)-2-methylbut-2-enoate | |

| Synonyms | (Z)-3-Hexenyl angelate, cis-3-Hexenyl angelate | |

| CAS Number | 84060-80-0 | |

| Molecular Formula | C11H18O2 | [3] |

| Molecular Weight | 182.26 g/mol | [3] |

| Boiling Point | 244.3 °C at 760 mmHg (Predicted) | |

| Appearance | Colorless liquid | [4] |

Principle of the GC-MS Method

The analysis relies on the volatility of the target ester. A prepared sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Compounds in the sample interact with this stationary phase to varying degrees, causing them to travel through the column at different speeds, thus achieving separation.

As each separated compound elutes from the column, it enters the mass spectrometer. Here, molecules are ionized, most commonly by electron ionization (EI), which fragments them in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is used for identification by comparison to reference spectra in a database, such as the NIST Mass Spectral Library.[5][6][7]

Detailed Analytical Protocol

This section provides a step-by-step methodology for the analysis of (3Z)-3-Hexenyl (Z)-2-methyl-2-butenoate.

Apparatus and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column inlet and an electron ionization source.

-

GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Autosampler: For reproducible injections.

-

Analytical Balance: Capable of weighing to 0.1 mg.

-

Volumetric Flasks and Pipettes: Class A, for accurate preparation of standards and samples.

-

GC Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Syringes: For manual injections and standard preparation.

Reagents and Standards

-

(3Z)-3-Hexenyl (Z)-2-methyl-2-butenoate standard: Purity ≥95%.

-

Internal Standard (IS): A compound with similar chemical properties but not present in the sample, e.g., undecane or a deuterated analog.

-

Solvents: High-purity, GC-grade solvents such as hexane, dichloromethane, or ethyl acetate.[8]

Standard Preparation

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the pure standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

-

Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner as the primary stock standard.

-

Spiking: Add a constant concentration of the internal standard to all calibration standards and samples.

Sample Preparation: Adapting to the Matrix

The choice of sample preparation is critical and depends on the sample matrix.[9][10]

-

For Liquid Samples (e.g., Essential Oils, Fragrance Concentrates):

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Add the internal standard.

-

Dilute to volume with a suitable solvent. A dilution factor of 1:100 is a good starting point.

-

-

For Solid or Semi-Solid Samples (e.g., Food Products):

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for volatile compounds in complex matrices.[11][12]

-

Accurately weigh a homogenized sample (1-5 g) into a 20 mL headspace vial.

-

Add the internal standard.

-

Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

-

Desorb the fiber in the GC inlet.

-

-

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Splitless (for trace analysis) or Split (1:50 for concentrated samples) | Splitless mode enhances sensitivity, while split mode prevents column overloading with high concentration samples. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium | Provides good separation efficiency and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm i.d. column. |

| Oven Program | Initial Temp: 50 °C (hold 2 min) | A low initial temperature helps to focus the analytes at the head of the column. |

| Ramp: 5 °C/min to 250 °C | A controlled temperature ramp allows for the separation of compounds with different boiling points. | |

| Final Hold: 5 min at 250 °C | Ensures that all components have eluted from the column. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A robust and reproducible ionization technique that generates characteristic fragmentation patterns. |

| Ion Source Temp | 230 °C | A standard temperature for EI sources. |

| Quadrupole Temp | 150 °C | A standard temperature for the mass analyzer. |

| Electron Energy | 70 eV | The standard electron energy for generating comparable mass spectra with library databases. |

| Mass Range | m/z 40-300 | Covers the expected mass range of the analyte and its fragments. |

| Scan Speed | Normal | Provides a sufficient number of data points across a chromatographic peak. |

| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Data Analysis and Interpretation

-

Qualitative Analysis: The identification of (3Z)-3-Hexenyl (Z)-2-methyl-2-butenoate is confirmed by matching its retention time with that of a pure standard and by comparing its acquired mass spectrum with a reference spectrum from a library like the NIST/EPA/NIH Mass Spectral Library.[5][6][7]

-

Quantitative Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards. The concentration of the analyte in the sample is then calculated from this curve.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13] Key validation parameters include:

-

Linearity: Assessed by analyzing the working standards in triplicate. A correlation coefficient (R²) of ≥ 0.995 is typically required.[14]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12][15]

-

Accuracy: Evaluated through recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries between 80-120% are generally acceptable.[13]

-

Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 15%.[13]

-

Robustness: The method's reliability is tested by introducing small, deliberate variations in the analytical parameters (e.g., oven temperature ramp, flow rate).[16]

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to final analysis.

Caption: Workflow for GC-MS analysis of volatile esters.

References

-

NIST 23 Mass Spectral Library. (n.d.). Retrieved from [Link]

-

NIST Mass Spectral Library - Diablo Analytical. (n.d.). Retrieved from [Link]

-

NIST Tandem Mass Spectral Library. (2012, November 30). Retrieved from [Link]

-

NIST MS and MS/MS Libraries - SpectralWorks. (n.d.). Retrieved from [Link]

-

Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]

-

Gomes, A. R., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 25(3), 621. [Link]

- Al-Shatti, M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical and Life Sciences, 5(1), 1-10.

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Gomes, A. R., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI. Retrieved from [Link]

-

Research and Reviews. (n.d.). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Open Access Journals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hexenyl 2-methylbutyrate, (3Z)-. Retrieved from [Link]

-

NIST. (n.d.). (Z)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Li, X., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 11(15), 2289. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 21). How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl 2-methyl butyrate. Retrieved from [Link]

-

PubChem. (n.d.). Hexenyl tiglate, (3Z)-. Retrieved from [Link]

-

areme. (2025, June 23). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hexenyl 2-methyl butyrate. Retrieved from [Link]

-

AZoM. (2021, October 12). Characterizing Essential Oils with GC-MS. Retrieved from [Link]

-

Journal of Chemical Education. (2021, August 18). GC–MS Analysis of Essential Oil Extracted from Acori tatarinowii Rhizoma: An Experiment in Natural Product Analysis. ACS Publications. Retrieved from [Link]

-

Tisserand Institute. (2017, August 14). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]

-

ResearchGate. (2018, January 21). What should be done (as GC-MS/LC-MC/HPLC) for identification of metabolites/constituents from Essential oils? Retrieved from [Link]

-

PubChem. (n.d.). (E)-Hex-3-enyl (E)-2-methylbut-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hexenyl butyrate, (3E)-. Retrieved from [Link]

-

PubChem. (n.d.). But-3-en-2-yl but-2-enoate. Retrieved from [Link]

-

NIST. (n.d.). (Z)-3-hexenyl-2-methylbutanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound cis-3-Hexenyl 2-methylbutanoate (FDB017575). Retrieved from [Link]

Sources

- 1. areme.co.jp [areme.co.jp]

- 2. tisserandinstitute.org [tisserandinstitute.org]

- 3. (Z)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate [webbook.nist.gov]

- 4. 3-Hexenyl 2-methylbutyrate, (3Z)- | C11H20O2 | CID 5365069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 6. diabloanalytical.com [diabloanalytical.com]

- 7. spectralworks.com [spectralworks.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. rroij.com [rroij.com]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. organomation.com [organomation.com]

- 12. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 13. researchtrendsjournal.com [researchtrendsjournal.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. mdpi.com [mdpi.com]

- 16. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-Butenoic acid 3-methyl- (3Z)-3-hexenyl ester from cis-3-hexen-1-ol

Application Note: High-Yield Synthesis of (3Z)-3-Hexenyl 3-methyl-2-butenoate (cis-3-Hexenyl Senecioate) via Mild Acyl Substitution

Executive Summary & Mechanistic Rationale

(3Z)-3-Hexenyl 3-methyl-2-butenoate, commonly referred to as cis-3-hexenyl senecioate (CAS: 65416-28-6)[1],[2], is a high-value ester utilized extensively in the flavor, fragrance, and fine chemical industries. The starting material, cis-3-hexen-1-ol (leaf alcohol), is a naturally occurring volatile compound recognized for its intense grassy-green odor[3].

Causality in Synthetic Design: The primary synthetic challenge in the esterification of cis-3-hexen-1-ol is the preservation of the (Z)-alkene (cis-double bond)[3]. Traditional Fischer esterification utilizing 3-methyl-2-butenoic acid (senecioic acid) requires strong protic acids (e.g., H2SO4 or p-TsOH) and elevated temperatures to drive off water. These harsh conditions frequently trigger the isomerization of the (Z)-alkene to the thermodynamically more stable (E)-alkene, or promote double-bond migration to form conjugated systems.

To circumvent this, the following protocol employs a mild nucleophilic acyl substitution pathway. By activating the acid as an acyl chloride (senecioyl chloride) and utilizing a non-nucleophilic base (Triethylamine, TEA) alongside a hypernucleophilic catalyst (4-Dimethylaminopyridine, DMAP), the esterification proceeds rapidly at room temperature. This self-validating system ensures complete conversion while maintaining >99% stereochemical retention of the (Z)-configuration.

Reaction Workflows & Mechanistic Pathways

Workflow for the synthesis and isolation of cis-3-hexenyl senecioate.

DMAP-catalyzed acyl substitution pathway for cis-3-hexenyl senecioate synthesis.

Reagent Matrix & Target Specifications

Table 1: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |